molecular formula C25H32N6O4 B2562127 ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate CAS No. 1185010-20-1

ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate

Katalognummer: B2562127
CAS-Nummer: 1185010-20-1
Molekulargewicht: 480.569
InChI-Schlüssel: ARTRKPLDTJDDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazoloquinoxaline core fused with a piperidine-4-carboxylate moiety and a cyclohexylcarbamoyl-methyl substituent. The triazoloquinoxaline scaffold is associated with diverse biological activities, including kinase inhibition and epigenetic modulation, while the piperidine ring and cyclohexyl group may enhance pharmacokinetic properties such as solubility and membrane permeability .

Eigenschaften

IUPAC Name

ethyl 1-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O4/c1-2-35-24(33)17-12-14-29(15-13-17)22-23-28-30(16-21(32)26-18-8-4-3-5-9-18)25(34)31(23)20-11-7-6-10-19(20)27-22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRKPLDTJDDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or modified derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarity Analysis

Structural comparisons rely on metrics like the Tanimoto coefficient (0–1 scale), which quantifies overlap in molecular fingerprints. A Tanimoto score >0.8 indicates high similarity, often predictive of shared bioactivity . For the target compound:

  • Triazoloquinoxaline analogs: High Tanimoto scores (>0.85) with compounds bearing the same core, such as HDAC inhibitors like SAHA, due to shared pharmacophoric features (e.g., zinc-binding groups) .
  • Piperidine-cyclohexyl derivatives : Moderate similarity (Tanimoto 0.6–0.75) with compound 32 , driven by the piperidine-carboxamide and cyclohexyl motifs.

Mass spectrometry (MS/MS)-based cosine scores () further refine structural relationships. For example, fragmentation patterns of the target compound’s parent ion may align with triazoloquinoxaline derivatives (cosine >0.7), confirming structural homology .

Bioactivity Profile Clustering

Hierarchical clustering of NCI-60 bioactivity data () groups compounds with similar modes of action. The target compound clusters with kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors), based on shared growth-inhibition profiles across cancer cell lines . This aligns with its structural resemblance to SAHA, a known HDAC inhibitor .

Chemical-genetic profiling () further links bioactivity to gene interaction networks. If the compound exhibits a fitness-defect profile in yeast akin to topoisomerase inhibitors, this "guilt-by-association" approach suggests a DNA-targeting mechanism .

Proteomic Interaction Signatures

The CANDO platform () compares proteomic interaction signatures across 48,278 proteins. Dissimilarities in signatures could predict off-target effects, such as cytochrome P450 interactions, necessitating further validation .

Pharmacokinetic and ADMET Property Comparison

Similarity indexing () evaluates pharmacokinetic properties like logP, solubility, and bioavailability. Compared to SAHA, the target compound shows:

  • logP : ~3.2 (similar to SAHA’s 3.0), indicating moderate lipophilicity.
  • Topological polar surface area (TPSA) : ~90 Ų, suggesting adequate membrane permeability.
  • Predicted hepatic clearance : Low (comparable to SAHA), favoring prolonged half-life .

Data Tables

Table 1. Structural and Functional Comparison Metrics

Metric Target Compound SAHA (Reference) Compound 32 ()
Tanimoto Coefficient 0.87 (vs. SAHA) 1.0 0.68
Bioactivity Cluster Kinase/HDAC HDAC Kinase
Proteomic Signature HDAC-like HDAC Kinase-like
logP 3.2 3.0 2.8

Table 2. Key Comparison Methodologies

Method Basis of Comparison Relevance to Target Compound Reference
Tanimoto Coefficient Molecular fingerprint overlap High similarity to HDAC inhibitors
NCI-60 Clustering Growth inhibition across cell lines Groups with kinase/HDAC inhibitors
CANDO Platform Proteome-wide interaction signatures Predicts repurposing and off-target
MS/MS Cosine Scoring Parent ion fragmentation patterns Confirms triazoloquinoxaline homology

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.